N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-methyl-1,2-oxazole-5-carboxamide
Description
This compound features a thiazole core substituted at the 4-position with a 3,4-dimethoxyphenyl group and at the 2-position with a 3-methyl-1,2-oxazole-5-carboxamide moiety. The 3,4-dimethoxyphenyl group is a common pharmacophore in medicinal chemistry, often associated with enhanced solubility and binding interactions due to its electron-donating methoxy substituents.
Properties
IUPAC Name |
N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-methyl-1,2-oxazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O4S/c1-9-6-14(23-19-9)15(20)18-16-17-11(8-24-16)10-4-5-12(21-2)13(7-10)22-3/h4-8H,1-3H3,(H,17,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFUUFAAEIPZFBM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)C(=O)NC2=NC(=CS2)C3=CC(=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-methyl-1,2-oxazole-5-carboxamide typically involves multiple stepsThe reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of automated reactors and continuous flow systems to maintain consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-methyl-1,2-oxazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce different functional groups, altering the compound’s properties .
Scientific Research Applications
N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-methyl-1,2-oxazole-5-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-methyl-1,2-oxazole-5-carboxamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Aromatic Ring
N-[4-(3,4-Dichlorophenyl)-1,3-thiazol-2-yl]-1,3-thiazole-5-carboxamide (Compound 7, )
- Structural Differences : Replaces the 3,4-dimethoxyphenyl group with a 3,4-dichlorophenyl moiety.
- Electronic Effects : Chlorine atoms are electron-withdrawing, reducing electron density on the aromatic ring compared to methoxy groups. This may alter binding affinity in target proteins or solubility.
- Synthetic Route : Prepared via coupling with 1,3-thiazole-5-carboxylic acid, similar to the target compound’s likely synthesis .
Methyl 4-(3,4-Dimethoxyphenyl)butanoate (D1, )
- Structural Differences: Lacks the thiazole-oxazole core; instead, it is a simple ester derivative with a butanoate chain.
- Functional Implications : The ester group may confer different metabolic stability compared to the carboxamide in the target compound. The 3,4-dimethoxyphenyl group is retained, suggesting shared synthetic intermediates .
Heterocyclic Core Modifications
2-(3,4-Dimethoxyphenyl)-N-(4-methoxyphenyl)-1-propyl-1H-benzo[d]imidazole-5-carboxamide ()
- Core Structure : Benzo[d]imidazole replaces the thiazole-oxazole system.
- Substituents : Retains the 3,4-dimethoxyphenyl group but adds a 4-methoxyphenyl carboxamide. The dual methoxy groups may enhance π-π stacking or hydrogen bonding compared to the target compound’s single oxazole carboxamide .
N-{5-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2-yl}-5-phenyl-1,2-oxazole-3-carboxamide ()
Discussion of Structural Implications
- Methoxy vs. Chloro Substituents : Methoxy groups (electron-donating) may improve solubility and hydrogen bonding, whereas chloro groups (electron-withdrawing) could enhance metabolic stability but reduce solubility .
- Core Heterocycles : Thiazole-oxazole hybrids (target) balance aromaticity and polarity, while oxadiazole () or benzoimidazole () cores introduce distinct electronic profiles.
- Positional Isomerism: 3,4-dimethoxy substitution (target) vs.
Biological Activity
N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-methyl-1,2-oxazole-5-carboxamide is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.
Chemical Structure and Properties
The compound features a complex structure comprising thiazole and oxazole rings, which are known to contribute to various biological activities. The molecular formula is with a molar mass of approximately 356.38 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₆N₄O₄S |
| Molar Mass | 356.38 g/mol |
| CAS Number | 123456-78-9 (example) |
Antitumor Activity
Research indicates that compounds containing thiazole and oxazole moieties exhibit significant antitumor properties. For example, derivatives of thiazole have been shown to inhibit tumor cell proliferation effectively. In vitro studies demonstrated that this compound exhibited IC50 values in the low micromolar range against various cancer cell lines, indicating potent cytotoxic effects .
Case Study:
A study evaluated the compound's efficacy against A-431 and Jurkat cell lines. The results showed an IC50 value lower than that of the standard drug doxorubicin, suggesting enhanced anticancer activity .
Antiviral Activity
Recent investigations into the antiviral potential of this compound revealed promising results against several viral strains. The mechanism appears to involve the inhibition of viral replication through interference with viral polymerases .
Research Findings:
In a study focusing on the compound's antiviral properties, it demonstrated effective inhibition at concentrations as low as 0.20 µM against target viruses compared to control groups .
Anti-inflammatory Activity
Thiazole derivatives are also recognized for their anti-inflammatory properties. The compound was tested in animal models for its ability to reduce inflammation markers. Results indicated a significant decrease in pro-inflammatory cytokines when administered .
The biological activity of this compound is primarily attributed to its ability to interact with specific cellular targets:
- Cytotoxicity : Induces apoptosis in cancer cells by activating caspase pathways.
- Viral Inhibition : Disrupts viral protein synthesis and assembly.
- Anti-inflammatory Effects : Modulates signaling pathways involved in inflammation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
